molecular formula C18H25N5O2S B2739305 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-21-5

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Katalognummer: B2739305
CAS-Nummer: 689266-21-5
Molekulargewicht: 375.49
InChI-Schlüssel: CTIOGVQKIHWTSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a quinazolinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the annulation reaction of o-amino benzamides and thiols.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a suitable hexanoyl chloride derivative under basic conditions.

    Introduction of the Acetamidoethyl Group: The final step involves the acylation of the intermediate with acetamidoethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamidoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures exhibit significant biological activities, suggesting potential efficacy for this compound in therapeutic contexts:

  • Anticancer Activity : Preliminary studies show that derivatives of quinazoline can inhibit cancer cell proliferation, particularly in breast and lung cancer models.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : Related compounds have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer effects of quinazoline derivatives on human cancer cell lines, revealing that certain modifications enhance cytotoxicity. N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide exhibited a notable decrease in cell viability at low micromolar concentrations.
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that this compound has a broad spectrum of activity, particularly against resistant strains .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds suggest that they may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
AnticancerN-(2-acetamidoethyl)-6...15
AntimicrobialN-(2-acetamidoethyl)-6...10
Acetylcholinesterase InhibitionSimilar Quinazoline Derivative5

Wirkmechanismus

The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-4(3H)-ones: These compounds share the quinazolinone core and have similar chemical properties.

    N-(2-chloroethyl)benzamides: These compounds have a similar structure but differ in the substituents attached to the core.

Uniqueness

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is unique due to the combination of its acetamidoethyl and hexanamide groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Biologische Aktivität

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound that incorporates a quinazoline moiety, which has been widely studied for its biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfanylidene group attached to a quinazoline nucleus, which is known for its diverse pharmacological properties. The structure can be represented as follows:

N 2 acetamidoethyl 6 2 sulfanylidene 1H quinazolin 4 yl amino hexanamide\text{N 2 acetamidoethyl 6 2 sulfanylidene 1H quinazolin 4 yl amino hexanamide}

This structure suggests potential interactions with biological targets such as enzymes and receptors, making it a candidate for further investigation.

  • Inhibition of Enzymes : Quinazoline derivatives have been shown to inhibit various enzymes, including histone deacetylases (HDACs). For instance, compounds similar to this compound have demonstrated significant inhibition of HDACs, which are crucial in regulating gene expression and are often overexpressed in cancers .
  • Cytotoxicity Against Cancer Cells : Studies indicate that quinazoline-based compounds exhibit cytotoxic effects against several human cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines .
  • Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in cognitive disorders .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : A recent study reported that quinazoline derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like SAHA (suberoylanilide hydroxamic acid), with some compounds showing IC50 values as low as 0.10 µM .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins such as HDACs and AChE. These studies suggest that the quinazoline scaffold allows for effective binding at active sites, enhancing their inhibitory potential .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of these compounds have been assessed to ensure their viability as therapeutic agents. Many derivatives exhibit favorable solubility and stability profiles, making them suitable candidates for drug development .

Data Table: Summary of Biological Activities

Activity Target/Cell Line IC50 Value (µM) Reference
HDAC InhibitionHDAC20.10 - 0.16
CytotoxicitySW620 (Colon Cancer)0.21 - 0.38
CytotoxicityPC-3 (Prostate Cancer)0.10 - 0.16
Acetylcholinesterase InhibitionAChE0.20 - 83.9

Eigenschaften

CAS-Nummer

689266-21-5

Molekularformel

C18H25N5O2S

Molekulargewicht

375.49

IUPAC-Name

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26)

InChI-Schlüssel

CTIOGVQKIHWTSA-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.